molecular formula C14H21N3O2 B7573202 (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone

(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No. B7573202
M. Wt: 263.34 g/mol
InChI Key: SWOSDVOLRPSLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research. MMMP belongs to the class of oxazolidinone derivatives and has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone has also been shown to interact with certain receptors in the brain, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone has been shown to have a range of biochemical and physiological effects in the body. In animal studies, (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone has been shown to improve cognitive function and memory, as well as reduce inflammation and oxidative stress. (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone for lab experiments is its ease of synthesis, which makes it readily available for research purposes. (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone has also been shown to have low toxicity, which makes it a relatively safe compound to work with in the laboratory. However, one of the limitations of (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of novel derivatives of (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone with improved efficacy and safety profiles. Additionally, the investigation of the mechanism of action of (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone and its interaction with specific receptors and enzymes in the body may provide further insights into its potential applications in various scientific fields.

Synthesis Methods

The synthesis of (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone can be achieved through a multi-step process involving the reaction of 5-methyl-3-oxazolyl chloride with N-(pyrrolidin-1-ylmethyl)pyrrolidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with an acid to yield the final product.

Scientific Research Applications

(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and drug discovery. In medicinal chemistry, (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. In pharmacology, (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone has been studied for its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In drug discovery, (5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone has been investigated for its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11-9-13(15-19-11)14(18)17-8-4-5-12(17)10-16-6-2-3-7-16/h9,12H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOSDVOLRPSLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC2CN3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone

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